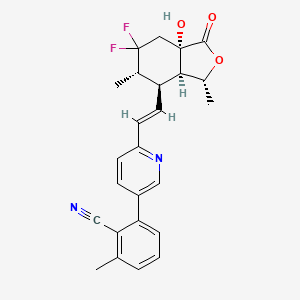![molecular formula C20H21BrN4O2 B14888571 8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a bromine atom, a trimethylcyclohexene moiety, and a pyrimidoindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a brominated indole derivative with a cyclohexenone derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate or sodium hydride, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: The parent compound.
8-Chloro-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a chlorine atom instead of bromine.
8-Methyl-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione: A similar compound with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 8-Bromo-3-(((E)-((1R)-2,4,6-trimethylcyclohex-3-en-1-yl)methylene)amino)-1,5-dihydro-2H-pyrimido[5,4-b]indole-2,4(3H)-dione imparts unique reactivity and biological properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain research and industrial applications.
特性
分子式 |
C20H21BrN4O2 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
8-bromo-3-[(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylideneamino]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C20H21BrN4O2/c1-10-6-11(2)15(12(3)7-10)9-22-25-19(26)18-17(24-20(25)27)14-8-13(21)4-5-16(14)23-18/h4-6,8-9,11-12,15,23H,7H2,1-3H3,(H,24,27)/b22-9+/t11?,12?,15-/m0/s1 |
InChIキー |
NYWPAKLNECOAEP-MCTNZJBGSA-N |
異性体SMILES |
CC1CC(=CC([C@@H]1/C=N/N2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
正規SMILES |
CC1CC(=CC(C1C=NN2C(=O)C3=C(C4=C(N3)C=CC(=C4)Br)NC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
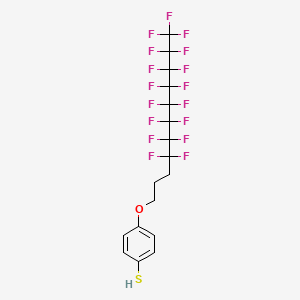
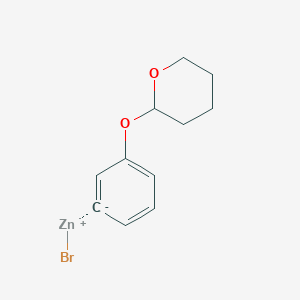
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
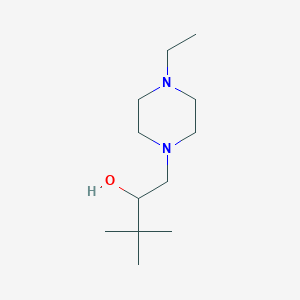
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
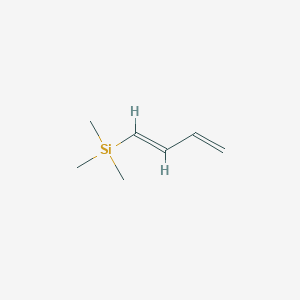
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
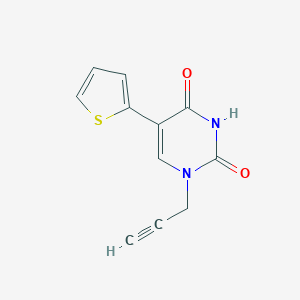
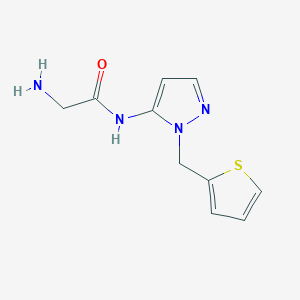
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
